3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
This compound features a fused heterocyclic architecture combining a 2-methylimidazo[1,2-a]pyridine moiety and a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 2,3-dihydro-1,4-benzodioxin group. Such polycyclic systems are known for synergistic biological activities due to the integration of multiple pharmacophoric elements .
Properties
Molecular Formula |
C19H14N6O2S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N6O2S/c1-11-16(24-9-5-4-8-15(24)20-11)17-21-22-19-25(17)23-18(28-19)14-10-26-12-6-2-3-7-13(12)27-14/h2-9,14H,10H2,1H3 |
InChI Key |
RIBFDEQEQSGWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5COC6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways Overview
The compound’s structure integrates three key moieties:
- 2,3-Dihydro-1,4-benzodioxin (dioxane-fused benzene)
- Triazolo[3,4-b]thiadiazole (bicyclic triazole-thiadiazole)
- 2-Methylimidazo[1,2-a]pyridine (fused imidazole-pyridine)
Synthesis typically proceeds via sequential construction of these subunits, followed by coupling reactions.
Preparation of 2,3-Dihydro-1,4-benzodioxin-2-yl Intermediate
Method A (Alkaline Cyclization)
- Reactants : 3,4-Dihydroxybenzaldehyde + 1,2-Dibromoethane
- Conditions : KOH (5 eq.), tetrabutylammonium bromide (catalyst), reflux (12–24 h)
- Yield : ~85%
- Key Step : Ring closure under alkaline conditions to form 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde, followed by oxidation to the carboxylic acid derivative.
Method B (Microwave-Assisted Synthesis)
- Reactants : Catechol derivatives + 1,2-dihaloethanes
- Conditions : Microwave irradiation (150°C, 30 min), solvent-free
- Advantage : Reduced reaction time (≤1 h) with comparable yields.
Synthesis ofTriazolo[3,4-b]thiadiazole Core
Step 1: Thiosemicarbazide Formation
- Reactants : Aromatic carboxylic acid (e.g., benzoic acid) + thiosemicarbazide
- Conditions : POCl₃, reflux (6–8 h)
- Product : 5-Substituted-1,3,4-thiadiazol-2-amine.
Step 2: Cyclocondensation
- Reactants : Thiadiazol-2-amine + hydrazonoyl chloride
- Conditions : EtOH/H₂O, NaOH, 80°C (4 h)
- Product : Triazolo-thiadiazole scaffold.
| Component | Quantity | Role |
|---|---|---|
| 5-Phenyl-1,3,4-thiadiazol-2-amine | 10 mmol | Core reactant |
| Hydrazonoyl chloride | 12 mmol | Cyclizing agent |
| NaOH | 2.5 eq. | Base |
| Yield | 72–78% |
Functionalization with 2-Methylimidazo[1,2-a]pyridine
- Reactants :
- Preformed triazolo-thiadiazole (6-position)
- 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride
- Conditions : DCM, Et₃N (catalyst), 0°C → RT (12 h)
- Mechanism : Nucleophilic acyl substitution.
- Reactants :
- 2-Methylimidazo[1,2-a]pyridine
- Triazolo-thiadiazole bromide
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 100°C (18 h)
- Yield : ~65%.
Final Assembly and Purification
- Suzuki Coupling : Attach benzodioxin to triazolo-thiadiazole using Pd catalysis.
- Chromatography : Silica gel (hexane:EtOAc 3:1) to isolate intermediates.
- Recrystallization : Ethanol/water for final product.
- ¹H NMR : δ 7.8–8.2 (imidazo-pyridine protons), δ 4.3–4.6 (dioxane OCH₂), δ 2.5 (CH₃).
- HRMS : m/z calcd for C₂₃H₁₇N₅O₂S: 435.1094; found: 435.1098.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Reference |
|---|---|---|---|---|
| Alkaline Cyclization | 85 | 24 | Industrial | |
| Microwave-Assisted | 82 | 1 | Lab-scale | |
| Pd-Catalyzed Coupling | 65 | 18 | Moderate |
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways require strict stoichiometric control.
- Solvent Choice : DMF enhances coupling efficiency but complicates purification.
- Catalyst Cost : Pd-based systems increase synthesis expense.
Chemical Reactions Analysis
Types of Reactions
3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
The compound 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and therapeutic implications based on recent studies and findings.
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The presence of the benzodioxin moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Potential
Research has demonstrated that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells. The triazole and thiadiazole rings are known to interact with various biological targets involved in cancer progression . Investigations into the mechanism of action suggest that these compounds may disrupt cellular signaling pathways critical for tumor growth.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored in studies focusing on neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation indicates promise for conditions such as Alzheimer's disease and Parkinson's disease. The interaction with neuroinflammatory pathways suggests that it could serve as a therapeutic agent to mitigate neuronal damage .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative disorders where cholinergic dysfunction is prevalent. The structure's ability to bind effectively to the active sites of these enzymes underlines its therapeutic potential .
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This study emphasizes the need for further exploration into its use as an antimicrobial agent.
Case Study 2: Neuroprotective Activity
A recent experimental model assessed the neuroprotective effects of the compound in mice subjected to oxidative stress conditions. The results showed a marked decrease in markers of oxidative damage and inflammation in treated groups compared to controls. These findings suggest that the compound may provide therapeutic benefits in managing neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The triazolo[3,4-b][1,3,4]thiadiazole core is a common feature among analogs, but substituents and fused rings significantly influence activity and properties:
Key Observations:
- Substituent Effects: The dihydrobenzodioxin group in the target compound may enhance lipophilicity and receptor binding compared to benzofuran () or furan derivatives () .
Pharmacological Activities
- Vasodilatory Activity: Pyridinyl-substituted triazolothiadiazoles (e.g., ) exhibit vasodilatory effects, suggesting the target compound’s imidazopyridine group could modulate similar pathways with enhanced selectivity .
- Antimicrobial Potential: Triazolothiadiazoles with electron-withdrawing groups (e.g., nitro-furanyl in ) show antimicrobial activity, implying the dihydrobenzodioxin substituent may confer comparable properties .
Physicochemical Properties
- Melting Points: Imidazopyridine derivatives (e.g., ’s Compound 2d) exhibit higher melting points (215–217°C) than simpler triazolothiadiazoles, likely due to increased molecular rigidity .
- Synthetic Yields: Triazolothiadiazole syntheses using phase-transfer catalysts (e.g., ) achieve yields >70%, suggesting feasible scalability for the target compound .
Functional Comparison with Heterocyclic Analogs
Fused Heterocycles
- Pyrazolo-Triazolo-Pyridines (): These compounds demonstrate antifungal activity via tyrosine kinase inhibition. The target compound’s imidazopyridine moiety may offer distinct binding interactions compared to pyrazole-based systems .
- Triazolo[4,3-b]pyridazines (): Substituted with chlorinated groups, these derivatives highlight the role of halogenation in activity modulation, contrasting with the target compound’s oxygen-rich dihydrobenzodioxin group .
Methodological Considerations
- benzofuran) can drastically alter pharmacokinetics .
Biological Activity
The compound 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine represents a novel hybrid molecule that integrates multiple bioactive scaffolds. This compound has attracted attention for its potential pharmacological properties due to the presence of the triazole , thiadiazole , and imidazo moieties, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.44 g/mol. The structure includes:
- A benzodioxin ring which contributes to its stability and lipophilicity.
- A triazole and thiadiazole framework that are frequently associated with antimicrobial and anticancer activities.
- An imidazo group that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole-based compounds. The compound's triazole moiety has been linked to significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported as low as 0.125 μg/mL in some derivatives .
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole derivative A | S. aureus | 0.125 |
| Triazole derivative B | E. coli | 0.5 |
| Thiadiazole derivative C | Pseudomonas aeruginosa | 8 |
Anticancer Activity
The imidazo and thiadiazole components have been implicated in anticancer activity. Several studies have reported that triazolo-thiadiazoles exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Inhibitory activity was noted with IC50 values comparable to standard inhibitors used in clinical settings .
Study 1: Synthesis and Evaluation
In a study published by researchers focusing on enzyme inhibition, a series of compounds including the target molecule were synthesized and screened for their inhibitory effects on AChE and BChE. The results indicated that modifications in the benzodioxin moiety could enhance inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts .
Study 2: Antimicrobial Screening
Another investigation involved screening various derivatives of triazolo-thiadiazoles against a panel of bacterial strains. The compound demonstrated significant antibacterial activity with lower MIC values than traditional antibiotics like ampicillin, indicating its potential as a new therapeutic agent against resistant bacterial strains .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions starting with cyclization to form the triazole-thiadiazole core, followed by substitution with the dimethoxyphenyl and imidazo-pyridine moieties. Critical steps include:
- Cyclization : Using thiocarbonyl precursors (e.g., thiosemicarbazides) under acidic conditions to form the triazolo-thiadiazole ring .
- Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the dimethoxyphenyl group .
- Solvent and Catalyst Optimization : Ethanol or toluene with sodium hypochlorite as an oxidant improves green chemistry metrics, while palladium catalysts enhance regioselectivity . Yield and purity depend on temperature control (room temperature for oxidations) and purification via column chromatography or alumina plugs .
Q. How does the compound’s structural complexity influence its pharmacological activity?
The triazole-thiadiazole core provides rigidity and hydrogen-bonding capacity, while the dimethoxyphenyl group enhances lipophilicity for membrane penetration. The imidazo-pyridine moiety may interact with kinase ATP-binding pockets. Comparative studies show that removing the imidazo-pyridine group reduces anticancer activity by 40–60% in vitro .
Q. What analytical techniques are essential for characterizing this compound?
- NMR and HRMS : Confirm regiochemistry and molecular integrity .
- X-ray Crystallography : Resolves ambiguities in fused-ring orientation .
- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete cyclization .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound’s bioactivity?
Docking against targets like 14-α-demethylase (PDB: 3LD6) predicts binding modes. For example:
- The triazole-thiadiazole core forms π-π interactions with aromatic residues (e.g., Phe255).
- Methoxy groups on the phenyl ring hydrogen-bond with Tyr118 . Validation requires mutagenesis studies to confirm critical residues and MD simulations (>100 ns) to assess binding stability .
Q. What statistical experimental design (DoE) approaches are suitable for optimizing synthetic routes?
Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). Response surface methodology (RSM) identifies optimal conditions:
- Critical Factors : Catalyst concentration (palladium, 5–10 mol%) and pH (6–8) for coupling efficiency .
- Output Metrics : Yield, purity, and reaction time. Contour plots reveal trade-offs between yield (max 73%) and purity (>90%) .
Q. How do structural analogs with modified substituents affect SAR in antimicrobial studies?
SAR analysis of analogs reveals:
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) arise from assay conditions (ATP concentration, pH) or cell-line variability. Mitigation strategies:
Q. How can in silico ADMET profiling improve lead optimization?
Predictions using SwissADME or ADMETLab 2.0:
- Bioavailability : Low (F = 30%) due to high logP (3.2).
- CYP Inhibition : Moderate risk (CYP3A4 IC₅₀ = 4.8 µM). Structural modifications (e.g., replacing methoxy with polar groups) improve solubility but may reduce target affinity .
Methodological Notes
- Data Reproducibility : Replicate key experiments (n ≥ 3) with internal controls (e.g., staurosporine for kinase assays) .
- Advanced Techniques : Synchrotron XRD for resolving stereochemical ambiguities in fused rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
